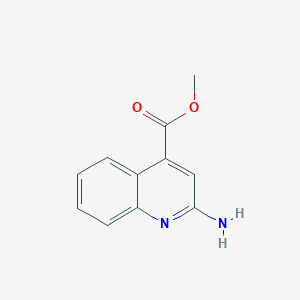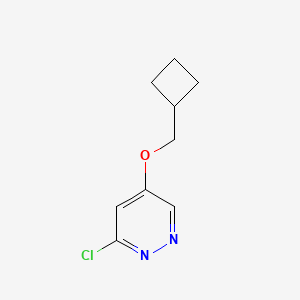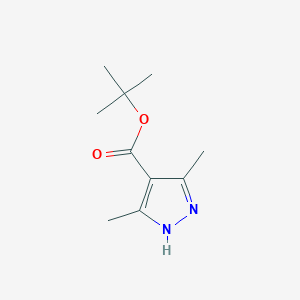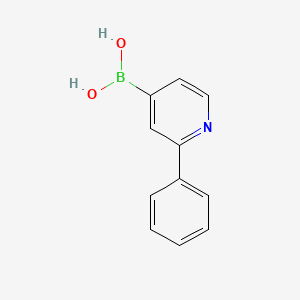![molecular formula C12H13N3 B11899785 (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-78-9](/img/structure/B11899785.png)
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is a heterocyclic compound that features a bipyridine core with a methyl group at the 5-position and a methanamine group at the 5’-position. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学研究应用
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core allows for strong binding to metal ions, which can then participate in redox reactions and other catalytic processes.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but lacking the methyl and methanamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
Phenanthroline: A related heterocyclic compound with a similar structure, often used in coordination chemistry.
Uniqueness
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and methanamine groups enhances its reactivity and binding affinity, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
属性
CAS 编号 |
1346686-78-9 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
[5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3 |
InChI 键 |
WGJILYUOEVJMAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


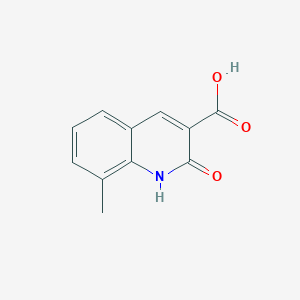


![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)
![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)



